ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the ethyl ester and sulfanyl groups contributes to its chemical reactivity and potential interactions with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H24N4O3S |
Molecular Weight | 420.52 g/mol |
CAS Number | 1021220-07-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Research indicates that compounds within the pyrazolo family can inhibit key protein kinases associated with cancer cell proliferation and survival.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazolo derivatives. This compound has shown promise in inhibiting cancer cell lines through:
- Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in tumor growth and progression .
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Antiviral Properties
Research has indicated that certain pyrazolo derivatives exhibit antiviral activity against flaviviruses, suggesting that this compound may also possess similar properties .
Study 1: Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of various pyrazolo derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to its ability to disrupt key signaling pathways involved in cell cycle regulation.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives revealed that compounds similar to this compound could effectively reduce inflammation markers in vitro. This supports its potential application in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)16-8-10-17(11-9-16)26-22(29)15-33-23-20-14-19(27-28(20)13-12-25-23)18-6-4-5-7-21(18)31-2/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVYUNZBAYBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.